Furan-2-ylmethyl-pyridin-3-ylmethyl-amine Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 460046-47-3
VCID: VC21325941
InChI: InChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2
SMILES: C1=CC(=CN=C1)CNCC2=CC=CO2
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

CAS No.: 460046-47-3

Cat. No.: VC21325941

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine - 460046-47-3

Specification

CAS No. 460046-47-3
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine
Standard InChI InChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2
Standard InChI Key MZMZQNAMCDNTOE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNCC2=CC=CO2
Canonical SMILES C1=CC(=CN=C1)CNCC2=CC=CO2

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is classified as a heterocyclic amine, characterized by nitrogen atoms within its ring structure. This compound has been assigned the CAS registry number 460046-47-3 and is identified in PubChem with the CID 736510 . The IUPAC name for this compound is N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine, though it is also known by several synonyms including (2-furylmethyl)(pyridin-3-ylmethyl)amine and 1-(furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine . Its molecular formula is C₁₁H₁₂N₂O with a calculated molecular weight of 188.23 g/mol .

The compound belongs to a broader class of heterocyclic amines, which are organic compounds characterized by the presence of at least one nitrogen atom within a ring structure. These compounds are known for their diverse range of biological activities, making them valuable in pharmaceutical research and development.

Structural Features and Characteristics

The molecular structure of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine features both furan and pyridine rings connected through methylene bridges. Specifically, the compound consists of a furan ring attached to a pyridine ring via an amine linkage, with methylene groups serving as connecting bridges. This distinctive structural arrangement contributes significantly to the compound's chemical reactivity and biological activities.

The furan component provides an oxygen-containing five-membered aromatic ring, while the pyridine contributes a six-membered nitrogen-containing aromatic ring. The presence of these two aromatic systems confers unique electronic properties to the molecule, influencing its interaction with biological targets and its participation in chemical reactions.

Physical Properties

The physical properties of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine are determined by its structural features. The compound typically exists as a solid at room temperature. When in its dihydrochloride salt form, it demonstrates enhanced solubility and stability compared to its free base counterpart, making this form particularly valuable for various applications in research and development.

Table 1: Physical and Chemical Properties of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
Standard InChIInChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2
Standard InChIKeyMZMZQNAMCDNTOE-UHFFFAOYSA-N
Physical StateSolid (typically)

Synthesis Methods

Synthetic Routes

The synthesis of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-3-ylmethylamine. This synthetic pathway represents a reductive amination reaction, a common method for preparing secondary amines. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.

The general synthetic route can be outlined as follows:

  • Reaction of furan-2-carbaldehyde with pyridin-3-ylmethylamine to form an imine intermediate

  • Reduction of the imine intermediate to yield Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

  • Optional conversion to the dihydrochloride salt for enhanced stability and solubility

Reaction Conditions

The synthesis is typically facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are commonly conducted in solvents like ethanol or methanol under reflux conditions, which provide the appropriate environment for the reaction to proceed efficiently.

The temperature, reaction time, and choice of reducing agent can significantly impact the yield and purity of the final product. Careful control of these parameters is essential for successful synthesis. The formation of the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid, resulting in a more stable and soluble form of the compound.

Biological Activities

Antimicrobial Properties

Studies on related heterocyclic amines have demonstrated antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. The compound's ability to interact with bacterial cellular components may contribute to its antimicrobial activity, though specific mechanisms of action require further investigation.

Enzyme Modulation

Research indicates that Furan-2-ylmethyl-pyridin-3-ylmethyl-amine may modulate enzyme activity, particularly affecting cytochrome P450 enzymes involved in drug metabolism. This property could have implications for drug-drug interactions and pharmacokinetics, making it relevant for pharmaceutical research and development.

Table 2: Potential Biological Activities of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Biological ActivityDescriptionResearch Status
AntimicrobialPotential activity against various microorganismsSuggested by studies on similar compounds
AnticancerPossible influence on cell signaling pathways and gene expressionUnder investigation based on related heterocyclic amines
Enzyme ModulationEffects on cytochrome P450 enzymes involved in drug metabolismIndicated by preliminary research
Cell SignalingInteraction with cellular signaling pathwaysSuggested by structural features and related compounds

Chemical Reactions and Derivatives

Reactivity Profile

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine demonstrates reactivity patterns consistent with its structural features. The amine group serves as a nucleophilic center that can participate in various chemical transformations. Additionally, both the furan and pyridine rings can undergo reactions characteristic of aromatic heterocycles.

Formation of Derivatives

The compound can participate in various chemical reactions leading to the formation of diverse derivatives. Notable among these are halogenated and acylated derivatives, which expand the structural diversity and potential applications of this chemical class.

The presence of the amine group allows Furan-2-ylmethyl-pyridin-3-ylmethyl-amine to form salts with acids, as exemplified by its dihydrochloride form. This salt formation represents an important aspect of the compound's chemistry, enhancing its solubility and stability for various applications.

Common reactions include:

  • N-acylation reactions with acid chlorides or anhydrides

  • Halogenation of the aromatic rings

  • Salt formation with various acids

  • Alkylation of the secondary amine

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine have been reported in the literature, each with distinct chemical and biological properties. One such analog is N-(furan-2-ylmethyl)pyridin-3-amine (CAS: 510703-88-5), which differs in the arrangement of the methylene bridges connecting the heterocyclic rings .

While Furan-2-ylmethyl-pyridin-3-ylmethyl-amine has the molecular formula C₁₁H₁₂N₂O, N-(furan-2-ylmethyl)pyridin-3-amine has the molecular formula C₁₀H₁₀N₂O, reflecting the structural differences between these compounds . These structural variations can significantly impact their biological activities and applications.

Salt Forms and Derivatives

The dihydrochloride salt of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (molecular formula: C₁₁H₁₄Cl₂N₂O, molecular weight: 261.14 g/mol) represents an important derivative with enhanced solubility and stability compared to the free base. This salt form is particularly valuable for research and application purposes where improved physicochemical properties are required.

Table 3: Comparison of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Features
Furan-2-ylmethyl-pyridin-3-ylmethyl-amineC₁₁H₁₂N₂O188.23 g/mol460046-47-3Furan and pyridine rings connected via methylene bridges to a secondary amine
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine dihydrochlorideC₁₁H₁₄Cl₂N₂O261.14 g/molNot specifiedSalt form with enhanced solubility and stability
N-(furan-2-ylmethyl)pyridin-3-amineC₁₀H₁₀N₂O174.20 g/mol510703-88-5Direct attachment of pyridine to amine without methylene bridge
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amineC₁₂H₁₄N₂O202.26 g/mol510764-54-2Additional methyl group on furan ring

Applications and Future Perspectives

Medicinal Chemistry Applications

The unique structural features and biological activities of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine make it valuable in medicinal chemistry. Its potential antimicrobial and anticancer properties, along with its ability to modulate enzyme activity, suggest applications in drug discovery and development. The compound may serve as a lead structure for developing novel therapeutic agents targeting various diseases.

Materials Science Applications

Beyond its biological applications, Furan-2-ylmethyl-pyridin-3-ylmethyl-amine may have relevance in materials science due to its heterocyclic structure. The presence of both furan and pyridine rings can contribute to interesting electronic and optical properties, potentially valuable in developing new materials for various technological applications.

Building Block in Organic Synthesis

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for creating diverse chemical libraries, which is particularly valuable in combinatorial chemistry and drug discovery efforts.

Future Research Directions

Several promising research directions for Furan-2-ylmethyl-pyridin-3-ylmethyl-amine include:

  • Detailed investigation of its biological activities and mechanisms of action

  • Exploration of structure-activity relationships through systematic structural modifications

  • Development of improved synthetic methods for the compound and its derivatives

  • Evaluation of its potential applications in catalyst development and coordination chemistry

  • Assessment of its utility in developing new diagnostic tools or imaging agents

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